5-Nitro-3-pyrazolecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

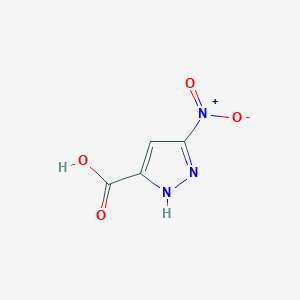

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYHBMLIEAMWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338836 | |

| Record name | 5-Nitro-3-pyrazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198348-89-9 | |

| Record name | 5-Nitro-3-pyrazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-3-pyrazolecarboxylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Nitro-3-pyrazolecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.

Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid group. These functional groups impart specific chemical characteristics that make it a versatile building block in organic synthesis.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃N₃O₄ | [3] |

| Molecular Weight | 157.08 g/mol | [3] |

| CAS Number | 198348-89-9 | [3] |

| Appearance | Slightly yellow solid | [2] |

| Melting Point | 188-190 °C | [4] |

| Boiling Point | 509.6 ± 35.0 °C (Predicted) | |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.22 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C | [5] |

Chemical Structure

The structure of this compound is defined by a five-membered pyrazole ring with a nitro group at position 5 and a carboxylic acid group at position 3.

Synonyms: 5-Nitro-1H-pyrazole-3-carboxylic acid, 3-nitro-1H-pyrazole-5-carboxylic acid.[3]

SMILES: O=C(O)c1cc(n[nH]1)--INVALID-LINK--[O-]

InChI: InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, and N-O bonds.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.[6][7]

-

C=O Stretch: A strong absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[6][7]

-

N-O Asymmetric Stretch: A strong band is expected between 1550 and 1475 cm⁻¹ for the asymmetric stretching of the nitro group.

-

N-O Symmetric Stretch: A band in the range of 1360-1290 cm⁻¹ is anticipated for the symmetric stretching of the nitro group.

-

C-N and C=C/C=N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) will correspond to the pyrazole ring's C-N and C=C/C=N stretching and bending vibrations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Pyrazole CH: A singlet for the proton on the pyrazole ring (at position 4) is expected.

-

NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring.

-

Carboxylic Acid OH: A broad singlet for the acidic proton of the carboxylic acid, which may be concentration-dependent and could exchange with D₂O.[6]

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

-

Carboxylic Carbonyl: A signal in the downfield region, typically between 165-185 ppm, for the carboxylic acid carbon.[6]

-

Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring. The carbon bearing the nitro group will be significantly deshielded.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from the synthesis of related nitropyrazole compounds. A common approach involves the formation of the pyrazole ring followed by nitration.

Representative Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound. This is a representative pathway and would require optimization for specific laboratory conditions.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules, including pyrazole oligoamides and aminopyrazole oligomers.[9] While extensive biological studies on this specific compound are limited, the pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.

-

General Activities of Pyrazole Derivatives: Compounds containing the pyrazole ring have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][9]

-

Potential Therapeutic Applications: 5-Nitro-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects on ocular blood flow and retinal function recovery following ischemic injury.[4]

-

Nitric Oxide Donors: Pyrazole-3-carboxylic acid derivatives have been explored as carriers for nitric oxide, with some showing antibacterial and anti-inflammatory activities.[1]

-

Materials Science: Derivatives of this compound are being investigated for their potential use as energetic materials.[10]

No specific signaling pathways involving this compound have been identified in the reviewed literature. Further research is needed to fully elucidate its biological mechanisms of action and therapeutic potential.

Conclusion

This compound is a valuable chemical entity with established utility as a synthetic building block and potential for further development in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical and structural properties to support ongoing and future research endeavors.

References

- 1. mc.minia.edu.eg [mc.minia.edu.eg]

- 2. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. 198348-89-9|this compound|BLD Pharm [bldpharm.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

5-Nitro-3-pyrazolecarboxylic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 5-Nitro-3-pyrazolecarboxylic acid, a key heterocyclic compound for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role as a versatile building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative with the chemical formula C₄H₃N₃O₄. Its chemical structure, characterized by a nitro group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring, makes it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 198348-89-9 | [1] |

| Molecular Weight | 157.08 g/mol | [1] |

| Molecular Formula | C₄H₃N₃O₄ | [1] |

| Alternate Names | 5-Nitro-1H-pyrazole-3-carboxylic acid, 3-Nitro-1H-pyrazole-5-carboxylic acid | [1] |

| Physical Form | Slightly yellow solid | [2] |

| Purity | ≥99% | [2] |

Synthesis and Reactions

This compound serves as a crucial building block for synthesizing pyrazole oligoamides and aminopyrazole oligomers.[1] The presence of both a carboxylic acid and a nitro group offers multiple reaction sites for chemical modification, enabling the creation of a diverse range of derivatives with unique properties.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Role in Ocular Health

Research has indicated that C-nitropyrazoles, including 5-Nitro-1H-pyrazole-3-carboxylic acid, have potential therapeutic applications in ophthalmology. Studies have shown that these compounds can significantly facilitate retinal function recovery after ischemic insult.[3] This effect is believed to be mediated through an increase in ocular blood flow, particularly in the choroid, iris, and ciliary body.[3]

The proposed mechanism of action for the observed increase in ocular blood flow is linked to the nitric oxide (NO) signaling pathway. Nitric oxide is a potent vasodilator and a key regulator of blood flow in the eye.[4][5] It is hypothesized that C-nitropyrazoles may act as NO donors or stimulate endogenous NO production, leading to vasodilation and improved blood supply to ocular tissues.

Below is a diagram illustrating the proposed logical relationship in the therapeutic effect of C-nitropyrazoles on ocular health.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general experimental workflow for the synthesis and evaluation of pyrazole derivatives for biological activity can be outlined.

General Protocol for the Synthesis of Pyrazole Carboxylic Acids:

The synthesis of pyrazole carboxylic acids often involves the Knorr pyrazole synthesis, which is the reaction between a hydrazine and a 1,3-dicarbonyl compound.

Materials:

-

Substituted hydrazine (e.g., hydrazine hydrate)

-

1,3-dicarbonyl compound with appropriate functional groups

-

Solvent (e.g., ethanol, acetic acid)

-

Acid or base catalyst (if required)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent.

-

Add the substituted hydrazine to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation, followed by filtration and washing with a suitable solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for the synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a versatile building block for the synthesis of complex molecules, coupled with the established biological activities of the pyrazole scaffold, makes it a compound of high interest for researchers. Further investigation into its specific biological mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Effects of C-nitropyrazoles and C-nitroazoles on ocular blood flow and retinal function recovery after ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional role of nitric oxide in regulation of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of nitric oxide in the control of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Nitro-3-pyrazolecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3-pyrazolecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a carboxylic acid and a nitro group on a stable pyrazole scaffold, makes it a versatile precursor for the synthesis of more complex molecules, including pyrazole oligoamides and aminopyrazole oligomers.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, and its role in research and development, particularly in the pharmaceutical industry.

Chemical Identity and Alternate Names

Proper identification of chemical compounds is paramount in research and drug development. This compound is known by several synonyms, which are essential to recognize when searching literature and chemical databases.

| Identifier Type | Value |

| Systematic Name | 5-Nitro-1H-pyrazole-3-carboxylic acid |

| CAS Registry Number | 198348-89-9 |

| Molecular Formula | C₄H₃N₃O₄ |

| Molecular Weight | 157.08 g/mol |

| Synonym 1 | 3-Nitro-1H-pyrazole-5-carboxylic acid |

| Synonym 2 | 5-Nitro-3-carboxypyrazole |

| Synonym 3 | 3-Carboxy-5-nitropyrazole |

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis.

| Property | Value |

| Melting Point | 188-190 °C |

| Appearance | Slightly yellow solid |

| Purity | Typically ≥99% |

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the pyrazole ring proton, as well as a broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the nitrated carbon, and the other carbons of the pyrazole ring.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretch of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the pyrazole ring.[4]

Experimental Protocols

Synthesis of Pyrazole Carboxylic Acid Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach for creating pyrazole carboxylic acid derivatives involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. Subsequent nitration would yield the desired product. The following is a generalized synthetic workflow.

Purification by Recrystallization

Purification of the final product is typically achieved by recrystallization. The choice of solvent is critical and depends on the solubility of the compound and its impurities. Alcohols such as ethanol or methanol, or a mixture of solvents, are often suitable for recrystallizing polar compounds like carboxylic acids.[5]

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Applications in Research and Development

The primary application of this compound is as a versatile building block and scaffold in medicinal chemistry and materials science.[6][7][8]

Synthesis of Pyrazole Oligoamides

A key application of this compound is in the synthesis of pyrazole oligoamides. These oligomers are of interest in the development of new materials and potential therapeutics. The carboxylic acid and the amine (after reduction of the nitro group) functionalities allow for the iterative coupling of pyrazole units.

The following diagram illustrates the logical workflow for the synthesis of a pyrazole oligoamide using this compound as a monomer unit.

Role as a Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[9] this compound provides a valuable starting point for the synthesis of novel drug candidates. The nitro group can be reduced to an amine, which can then be further functionalized, while the carboxylic acid can be converted to a variety of other functional groups such as esters and amides. This allows for the exploration of a wide chemical space in the search for new bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. Its well-defined properties and reactive functional groups make it an important tool for researchers and scientists. While detailed synthetic and analytical protocols for this specific compound require access to specialized databases or direct contact with suppliers, the general principles outlined in this guide provide a solid foundation for its use in the laboratory. The continued exploration of pyrazole-based structures promises to yield novel compounds with significant biological and material properties.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 198348-89-9|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 198348-89-9 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical properties like melting point and storage temperature of 5-Nitro-3-pyrazolecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 5-Nitro-3-pyrazolecarboxylic acid, with a focus on its melting point and recommended storage temperature. It includes detailed experimental protocols for the determination of these properties and a representative experimental workflow for its application in chemical synthesis.

Core Physical Properties

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its physical characteristics are crucial for its handling, storage, and application in further chemical synthesis.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 198348-89-9 | [1][2] |

| Molecular Formula | C₄H₃N₃O₄ | [1] |

| Molecular Weight | 157.08 g/mol | [1] |

| Melting Point | 188-190 °C | |

| Appearance | Slightly yellow solid | |

| Recommended Storage Temperature | 2-8 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. The following sections detail standardized experimental procedures for determining the melting point and assessing the thermal stability to inform storage conditions.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement (Using a Mel-Temp Apparatus):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

-

Once the temperature is within 15-20 °C of the expected melting point (188-190 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For accuracy, repeat the measurement with fresh samples at the slow heating rate.

-

Storage Temperature and Thermal Stability Assessment

Proper storage is essential to maintain the integrity and purity of this compound, especially given the presence of a nitro group which can impart thermal sensitivity. The recommended storage temperature of 2-8 °C is a general guideline. A more rigorous assessment of thermal stability can be performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Principle: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum or alumina)

-

Inert gas supply (e.g., nitrogen)

Procedure (TGA/DSC):

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a TGA or DSC pan.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

-

DSC Measurement:

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow. An exothermic event following the melting endotherm can indicate decomposition.

-

Data Interpretation: The results from TGA and DSC can be used to determine the decomposition temperature of the compound, providing a quantitative basis for setting a safe storage temperature, which should be significantly below the decomposition onset. For nitro compounds, it is also crucial to store them away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The storage area should be cool, dry, and well-ventilated.

Mandatory Visualization

The following diagram illustrates a common experimental workflow involving this compound as a starting material for the synthesis of a pyrazole amide, a key step in the formation of pyrazole oligoamides.

Caption: Synthetic workflow for a pyrazole amide.

References

The Strategic Role of 5-Nitro-3-pyrazolecarboxylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the applications of 5-Nitro-3-pyrazolecarboxylic acid as a pivotal intermediate in the synthesis of novel pharmaceutical agents.

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties.[1][2][3] Central to the construction of diverse pyrazole-based pharmaceuticals is the versatile building block, This compound (CAS No: 198348-89-9).[4] This technical whitepaper provides an in-depth exploration of its chemical properties, synthetic utility, and strategic role in the development of next-generation therapeutics.

Physicochemical Properties and Strategic Importance

This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid moiety.[4] This unique combination of functional groups makes it a highly valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, while the carboxylic acid provides a convenient handle for further molecular elaboration, primarily through amide bond formation.[5]

| Property | Value | Reference |

| CAS Number | 198348-89-9 | [4] |

| Molecular Formula | C₄H₃N₃O₄ | [4] |

| Molecular Weight | 157.08 g/mol | [4] |

| Appearance | Slightly yellow solid | [1] |

| Purity | ≥99% (typical) | [1] |

| Primary Application | Building block for pyrazole oligoamides and aminopyrazole oligomers | [4] |

Core Synthetic Transformations and Methodologies

The primary role of this compound in pharmaceutical synthesis is as a precursor for the generation of pyrazole-3-carboxamides. This transformation is a cornerstone of drug development, as the amide bond is a key structural feature in a vast number of marketed drugs. The general synthetic workflow involves two key steps: the reduction of the nitro group to an amine and the coupling of the carboxylic acid with a desired amine. The order of these steps can be varied to suit the overall synthetic strategy.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to yield the corresponding amides. This reaction is typically facilitated by the use of coupling agents or by conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol: General Procedure for Amide Coupling via Acid Chloride

-

Activation of the Carboxylic Acid: this compound (1.0 eq.) is suspended in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride (SOCl₂) (1.2-1.5 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-nitro-1H-pyrazole-3-carbonyl chloride.[5]

-

Coupling with Amine: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). The solution is cooled to 0 °C, and a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) in the same solvent is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 5-nitro-3-pyrazolecarboxamide.

Common Amide Coupling Reagents:

For syntheses where the formation of an acid chloride is not desirable due to the presence of sensitive functional groups, a variety of other coupling reagents can be employed.

| Coupling Reagent | Abbreviation | Co-reagent/Additive | Notes |

| Dicyclohexylcarbodiimide | DCC | DMAP, HOBt | A widely used and cost-effective reagent. The urea byproduct can sometimes complicate purification. |

| Diisopropylcarbodiimide | DIC | HOBt, HOAt | Similar to DCC, but the urea byproduct is more soluble in organic solvents, facilitating easier removal. |

| HATU | HATU | DIPEA, TEA | A highly efficient uronium-based coupling reagent that often leads to high yields and short reaction times with minimal racemization.[6][7] |

| PyBOP | PyBOP | DIPEA, TEA | A phosphonium-based coupling reagent known for its high efficiency and suppression of side reactions. |

Reduction of the Nitro Group

The nitro group of this compound or its amide derivatives can be reduced to a primary amine, which opens up further avenues for derivatization, such as the introduction of new pharmacophores or the formation of fused heterocyclic systems.

Experimental Protocol: General Procedure for Nitro Group Reduction

-

Reaction Setup: The 5-nitro-pyrazole derivative (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

-

Reducing Agent Addition: A reducing agent is added to the solution. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere. This method is generally clean and high-yielding but may not be suitable for substrates with other reducible functional groups.

-

Metal-based Reagents: Tin(II) chloride (SnCl₂·2H₂O) in ethanol with refluxing, or iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride).[8] These methods are robust and often used when catalytic hydrogenation is not feasible.

-

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered (e.g., through Celite for heterogeneous catalysts) and the solvent is removed under reduced pressure. If an acid was used, the reaction mixture is basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before extraction with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude 5-amino-pyrazole derivative, which can be further purified by chromatography or recrystallization.

Synthetic Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

Figure 1: Amide synthesis via an acid chloride intermediate.

Figure 2: Direct amide coupling followed by nitro group reduction.

Figure 3: Nitro group reduction followed by amide coupling.

Applications in Drug Discovery and Development

Derivatives of this compound are precursors to a multitude of biologically active molecules. The resulting aminopyrazole carboxamides can serve as key intermediates for the synthesis of:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can be further functionalized to interact with the hinge region of the kinase active site.

-

Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

-

Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal activities.[10]

-

Fused Heterocyclic Systems: The aminopyrazole moiety is a versatile precursor for the construction of fused ring systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[5]

Conclusion

This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its dual functionality allows for the straightforward and efficient generation of a diverse library of pyrazole-3-carboxamide derivatives. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the quest for novel and effective therapeutic agents. The ability to readily synthesize and functionalize aminopyrazole carboxamides from this starting material ensures its continued relevance in the ever-evolving field of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | 198348-89-9 | Benchchem [benchchem.com]

- 6. growingscience.com [growingscience.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Substituted Nitro-Pyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of substituted nitro-pyrazole carboxylic acids, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural analysis, and explores their interaction with cellular signaling pathways.

Crystal Structure Data

The crystallographic data for two solvatomorphs of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid are presented below. These tables provide essential parameters for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1][2]

| Parameter | Value |

| Formula | C4H2BrN3O4・C2H6OS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.8751(6) |

| b (Å) | 11.0506(10) |

| c (Å) | 14.0569(12) |

| β (°) | 97.355(3) |

| Volume (ų) | 1059.17(16) |

| Z | 4 |

| Temperature (K) | 200 |

| Rgt(F) | 0.0271 |

| wRref(F²) | 0.0664 |

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate [3][4]

| Parameter | Value |

| Formula | C4H2BrN3O4・H2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.177(2) |

| b (Å) | 10.999(3) |

| c (Å) | 10.414(3) |

| β (°) | 100.145(11) |

| Volume (ų) | 809.3(4) |

| Z | 4 |

| Temperature (K) | 200 |

| Rgt(F) | 0.0379 |

| wRref(F²) | 0.0714 |

Experimental Protocols

Synthesis of Substituted Nitro-Pyrazole Carboxylic Acids

The following protocols describe the synthesis of key substituted nitro-pyrazole carboxylic acids.

2.1.1. Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This synthesis involves the esterification of the carboxylic acid followed by hydrolysis.

-

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [5]

-

Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) in methanol (8.00 L).

-

Cool the suspension to 0-5 °C under a nitrogen atmosphere.

-

Slowly add thionyl chloride (0.52 L, 7.12 mol) to the mixture, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to gradually warm to 15-25 °C and stir for 16-24 hours.

-

Monitor the reaction completion using ¹H NMR (d6-DMSO).

-

Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.

-

-

Step 2: Hydrolysis to 4-Nitro-1H-pyrazole-3-carboxylic Acid

-

Dissolve the methyl 4-nitro-1H-pyrazole-3-carboxylate in an aqueous solution of a suitable base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 4-nitro-1H-pyrazole-3-carboxylic acid.

-

2.1.2. Synthesis of 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic Acid

This synthesis can be adapted from the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid followed by nitration.

-

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

-

To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (4.1 g, 0.05 mol) and 200 mL of water.

-

Heat the mixture to 90 °C with stirring.

-

Add potassium permanganate (23.7 g, 0.15 mol) in portions over 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

-

Wash the filter cake with water.

-

Concentrate the filtrate to approximately 30 mL.

-

Cool the solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

-

-

Step 2: Nitration of 4-Bromo-1H-pyrazole-3-carboxylic Acid

-

Carefully add 4-bromo-1H-pyrazole-3-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture while allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid.

-

Single Crystal X-ray Diffraction

The following is a generalized protocol for obtaining the crystal structure of small organic molecules.

-

Crystallization:

-

Dissolve the synthesized substituted nitro-pyrazole carboxylic acid in a suitable solvent (e.g., dimethyl sulfoxide, ethanol) with gentle warming.[1][3]

-

Allow the solution to cool slowly to room temperature, followed by further cooling if necessary, to induce crystallization. Alternatively, use vapor diffusion by placing a vial of the solution in a sealed container with an anti-solvent.

-

Colorless, single crystals suitable for X-ray diffraction should form over a period of several days.[1][3]

-

-

Data Collection: [6]

-

Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[6]

-

Place the crystal in an intense, monochromatic X-ray beam.

-

Collect a preliminary set of frames to determine the unit cell parameters and orientation matrix.

-

Perform a full data collection by rotating the crystal and collecting diffraction patterns over a wide range of angles. Data is typically collected between 4° and 60° 2θ for molybdenum radiation.[6]

-

-

Structure Solution and Refinement:

-

Process the collected data by integrating the reflection intensities and applying corrections for factors such as background and absorption.[6]

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.

-

Interaction with Cellular Signaling Pathways

Substituted pyrazole derivatives have been identified as potent inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. Specifically, pyrazole-based compounds have shown inhibitory activity against key kinases in this cascade, such as p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[8][9]

The inhibitory mechanism often involves the pyrazole scaffold binding to the ATP-binding pocket of the kinase, preventing the phosphorylation and activation of downstream targets. Some pyrazole urea-based inhibitors have been shown to stabilize a conformation of p38 MAP kinase that is incompatible with ATP binding.

The following diagram illustrates the logical workflow for identifying and characterizing pyrazole-based inhibitors of the RAF-MEK-ERK signaling pathway, a central component of the MAPK cascade.

Caption: Workflow for Discovery of Pyrazole-based ERK Inhibitors.

References

- 1. Secure Verification [vinar.vin.bg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O [empowerhr4inno.udg.edu.me]

- 5. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Azo Pyrazole Carboxylic Derivatives as High-Performance, Low-Sensitivity Energetic Materials

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

The quest for advanced energetic materials that offer superior performance while ensuring greater safety and thermal stability is a paramount objective in materials science.[1][2] Ideal energetic materials should possess a combination of high density, favorable thermal stability, powerful energetic characteristics, and low sensitivity to external stimuli like impact and friction.[1][2] In this context, nitrogen-rich heterocyclic compounds, particularly those based on pyrazole frameworks, have garnered significant attention.[3][4] This technical guide delves into the potential of a novel class of compounds—azo pyrazole carboxylic derivatives—as next-generation energetic materials, highlighting their synthesis, characterization, and performance metrics in comparison to established explosives.

Quantitative Performance Data

Recent research has focused on the synthesis and characterization of novel azo pyrazole carboxylic derivatives.[1][2] The energetic properties of these compounds, particularly 5,5′-(diazene-1,2-diyl)bis(3-(1H-tetrazol-5-yl)-1H-pyrazole-4-carbonitrile) (4), 1,2-bis(3-carboxy-4-nitro-1H-pyrazol-5-yl)diazene-1-oxide (5), and 5,5′-(diazene-1,2-diyl)bis(3-(1H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid) (6), have been evaluated and compared against traditional explosives like TNT and RDX.[1][2] The data reveals their significant potential as low-sensitivity, high-performance energetic materials.[1][2]

Table 1: Detonation and Thermal Properties

| Compound | Detonation Velocity (m·s⁻¹) | Decomposition Temp. (T_d, °C) |

| Compound 4 | 7480 - 8190 | 212 - 260 |

| Compound 5 | 7480 - 8190 | 212 - 260 |

| Compound 6 | 7480 - 8190 | 212 - 260 |

| TNT | 6881 | - |

| RDX | - | 204 |

Source: ACS Publications, Figshare[1][2]

Table 2: Mechanical Sensitivity

| Compound | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) |

| Compound 5 | 40 | > 360 |

| Compound 6 | 40 | > 360 |

| RDX | 7.5 | 120 |

Source: ACS Publications, Figshare[1][2]

The calculated detonation velocities of the new derivatives (4-6) are notably superior to that of TNT.[1][2] Furthermore, they exhibit higher decomposition temperatures than RDX, indicating greater thermal stability.[1][2] Critically, compounds 5 and 6 demonstrate significantly lower mechanical sensitivities compared to RDX, classifying them as promising insensitive high explosives.[1][2]

Experimental Protocols

The development of these materials involves a systematic workflow encompassing synthesis, purification, and comprehensive characterization to determine their physicochemical and energetic properties.

Synthesis

The synthesis of the target azo pyrazole carboxylic derivatives is achieved through efficient chemical routes, primarily involving cycloaddition and nitration reactions.[1][2]

-

Cycloaddition: This method is a key step in forming the tetrazole rings, often involving the [3+2] cycloaddition of nitriles with an azide source. This is a common and effective route for creating the 5-substituted 1H-tetrazole core structure.

-

Nitration: To enhance the energetic properties, nitro groups are introduced onto the pyrazole ring. This is typically accomplished using a nitrating agent, such as a mixture of nitric and sulfuric acids.

-

Azo Coupling: The azo bridge (–N=N–) linking the pyrazole rings is formed through diazotization of an amino-substituted pyrazole precursor, followed by a coupling reaction.

Characterization and Performance Testing

A suite of analytical and specialized testing methods is employed to fully characterize the synthesized compounds.

-

Structural Characterization: Techniques including multinuclear NMR spectroscopy, infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction are used to confirm the molecular structure and crystal packing of the compounds.[1][2]

-

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperatures (T_d), providing a measure of the material's thermal stability.[5]

-

Impact Sensitivity Testing (BAM Fallhammer): This test determines the sensitivity of a material to impact.[1][2] A standard weight is dropped from varying heights onto a sample of the material.[4][6] The impact energy (in Joules) at which a reaction (e.g., flash, flame, or explosion) occurs is recorded.[7] The test complies with UN and EU standards for the transport and classification of dangerous goods.[1][2]

-

Friction Sensitivity Testing (BAM Method): This method assesses the material's sensitivity to frictional stimuli, a common cause of accidental explosions.[5] A sample is placed on a porcelain plate, and a porcelain pin is applied with a specific load.[5][8] The plate is then moved back and forth once.[5][9] The test identifies the lowest load (in Newtons) at which an "event" (e.g., crackling, spark, or flame) occurs in a set number of trials.[5][9]

-

Detonation Velocity Measurement: This crucial parameter can be determined experimentally using methods like the Dautriche method or high-speed cameras to continuously record the detonation wave's propagation through an explosive charge.[10][11] Another common technique involves placing velocity probes or pressure pin gauges at known distances along a cylinder filled with the explosive; the time it takes for the detonation front to travel between the probes is recorded electronically to calculate the velocity.[10][12]

Visualizing Workflows and Relationships

To better understand the experimental process and the significance of the results, the following diagrams illustrate the key workflows and logical connections.

Conclusion

The investigated azo pyrazole carboxylic derivatives, particularly compounds 5 and 6, represent a significant advancement in the field of energetic materials.[1][2] Their combination of high detonation velocity, superior thermal stability, and remarkably low sensitivity to impact and friction addresses the critical need for safer yet more powerful explosives.[1][2] The synthetic pathways are efficient, and the resulting compounds exhibit a highly desirable balance of properties.[1][2] These findings strongly suggest that azo pyrazole carboxylic acid derivatives are a promising class of compounds that could serve as competitive, low-sensitivity energetic materials for various applications. Further research into optimizing their synthesis and scaling up production will be crucial for their practical implementation.

References

- 1. fauske.com [fauske.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scispace.com [scispace.com]

- 4. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]

- 5. utec-corp.com [utec-corp.com]

- 6. ozm.cz [ozm.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. smsenergetics.com [smsenergetics.com]

- 9. etusersgroup.org [etusersgroup.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Detonation velocity - Wikipedia [en.wikipedia.org]

- 12. nmt.edu [nmt.edu]

Spectroscopic Analysis of Pyrazole Carboxylic Acids: A Technical Guide for Researchers

Introduction

Pyrazole carboxylic acids are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of a wide array of therapeutic agents. The inclusion of a carboxylic acid group provides a crucial anchor for molecular interactions and a handle for synthetic modifications, making these compounds valuable building blocks in the discovery of novel drugs. Prominent examples of pharmaceuticals containing a pyrazole core include the anti-inflammatory drug Celecoxib and the withdrawn anti-obesity agent Rimonabant, highlighting the therapeutic potential of this chemical class.[1][2][3] This technical guide provides an in-depth overview of the key spectroscopic data (NMR, IR, and MS) for several fundamental pyrazole carboxylic acids, along with detailed experimental protocols and visualizations of relevant biological signaling pathways.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-3,5-dicarboxylic acid. This data is essential for the structural elucidation and characterization of these and related compounds.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Pyrazole-3-carboxylic acid | DMSO-d6 | 13.5 (s, 1H, COOH), 7.9 (d, 1H, H5), 6.7 (d, 1H, H4) |

| Pyrazole-4-carboxylic acid | DMSO-d6 | 12.7 (s, 1H, COOH), 8.1 (s, 2H, H3/H5) |

| Pyrazole-3,5-dicarboxylic acid | DMSO-d6 | 7.16 (s, 1H, H4)[4][5] |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Pyrazole-3-carboxylic acid | DMSO-d6 | 163.0 (COOH), 140.0 (C3), 135.0 (C5), 110.0 (C4) |

| Pyrazole-4-carboxylic acid | Not Specified | 164.1 (COOH), 137.2 (C3/C5), 115.8 (C4)[6] |

| Pyrazole-3,5-dicarboxylic acid | Not Specified | 162.2 (COOH), 143.5 (C3/C5), 113.1 (C4)[7] |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Compound | Major Peaks (cm-1) |

| Pyrazole-3-carboxylic acid | ~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1560-1460 (pyrazole ring vibrations)[8] |

| Pyrazole-4-carboxylic acid | ~3150 (N-H stretch), ~2900-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1540 (ring vibrations) |

| Pyrazole-3,5-dicarboxylic acid | ~3400 (O-H stretch), ~1700 (C=O stretch), ~1557, 1445, 1393, 1317, 1266, 1204 (pyrazole ring vibrations)[9] |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| Pyrazole-3-carboxylic acid | 112 | 95, 67, 40 |

| Pyrazole-4-carboxylic acid | 112 | 95, 67, 39[6] |

| Pyrazole-3,5-dicarboxylic acid | 156 | 112, 84, 68, 45[7] |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of pyrazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the pyrazole carboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical, and DMSO-d6 is often used for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid being observable.

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

1H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to at least 1 second.

-

-

13C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

The spectral width is set to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of 13C.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Approximately 1-2 mg of the solid pyrazole carboxylic acid is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm-1.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples that are amenable to these separation techniques. For GC-MS, derivatization to a more volatile ester form may be necessary.

-

Ionization: Electron ionization (EI) is a common method for generating ions from relatively small, thermally stable molecules. For less stable molecules, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) may be employed.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the signaling pathways affected by prominent pyrazole-containing drugs.

Signaling Pathways in Drug Action

Pyrazole carboxylic acid derivatives have been successfully developed as modulators of various biological signaling pathways. The following diagrams illustrate the mechanisms of action for two notable examples.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][8][10][11][12] This selectivity is key to its therapeutic effect of reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist or antagonist of the cannabinoid receptor type 1 (CB1).[6][7][13][14][15] These receptors are part of the endocannabinoid system, which is involved in regulating appetite and energy balance. By blocking the CB1 receptor, Rimonabant aimed to reduce food intake and promote weight loss.

Conclusion

The spectroscopic data and methodologies presented in this guide serve as a fundamental resource for researchers working with pyrazole carboxylic acids. A thorough understanding of their spectral characteristics is paramount for accurate identification, purity assessment, and further synthetic development. Furthermore, the examples of Celecoxib and Rimonabant demonstrate the profound impact that compounds based on the pyrazole scaffold can have in modulating key biological pathways, underscoring the continued importance of this compound class in the pursuit of new therapeutic agents.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 8. news-medical.net [news-medical.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. ClinPGx [clinpgx.org]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. What is Celecoxib used for? [synapse.patsnap.com]

- 13. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Pyrazole Compounds: A Technical Guide to Their Biological Activities

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique structural features and synthetic versatility have led to the development of a vast number of derivatives with a wide spectrum of pharmacological activities.[1][4][5] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, and antipsychotic agents.[3] This technical guide provides an in-depth overview of the significant biological activities of pyrazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways and workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various human cancer cell lines, demonstrating their potent antiproliferative effects.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-e][1][4][8]triazine derivative | Colo205 (Colon) | 4.1 | [2] |

| Pyrazoline derivative | HL-60 (Leukemia) | 3.0 - 6.8 | [2] |

| 1,4-Benzoxazine-pyrazole hybrid (Cmpd 22) | MCF7 (Breast) | 2.82 | [7] |

| 1,4-Benzoxazine-pyrazole hybrid (Cmpd 23) | A549 (Lung) | 3.14 | [7] |

| Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitor | Hela (Cervical) | 5.16 | [7] |

| Pyrazolone-pyrazole derivative (Cmpd 27) | MCF7 (Breast) | 16.50 | [7] |

| Diphenyl pyrazole–chalcone (Cmpd 6b) | HNO-97 (Oral) | 10 | [9] |

| Diphenyl pyrazole–chalcone (Cmpd 6d) | HNO-97 (Oral) | 10.56 | [9] |

| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | [10] |

| Pyrazol acetohydrazide (Cmpd 32) | A2780 (Ovarian) | 8.63 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[12]

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of the compound.

Visualization: Pyrazole Inhibition of a Cancer Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. The following diagram illustrates a simplified CDK-mediated cell cycle pathway and the inhibitory action of a hypothetical pyrazole compound.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. hereditybio.in [hereditybio.in]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Nitro-3-pyrazolecarboxylic Acid as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3-pyrazolecarboxylic acid is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole scaffold, coupled with the presence of both a carboxylic acid and a nitro group, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of a diverse range of more complex molecules.[1] Derivatives of this compound have shown promise in various therapeutic areas, including the development of novel anticancer and anti-inflammatory agents.[2] This document provides detailed protocols for the synthesis, purification, and characterization of this compound, along with an overview of its applications and the biological signaling pathways targeted by its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 198348-89-9 | [1] |

| Molecular Formula | C₄H₃N₃O₄ | [1] |

| Molecular Weight | 157.08 g/mol | [1] |

| Appearance | Slightly yellow solid | [3] |

| Melting Point | 188-190 °C | |

| IUPAC Name | 5-nitro-1H-pyrazole-3-carboxylic acid | |

| Alternate Names | 5-Nitro-1H-pyrazole-3-carboxylic acid; 3-nitro-1H-pyrazole-5-carboxylic acid | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 1H-pyrazole-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 1H-pyrazole-3-carboxylic acid (1 equivalent). Place the flask in an ice bath to cool the contents to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-4 equivalents) to the flask while stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Once the starting material is completely dissolved, slowly add concentrated nitric acid (1.1 equivalents) dropwise via a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude product from hot water to obtain purified this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | A singlet for the pyrazole ring proton and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances corresponding to the carboxylic acid carbon and the carbons of the pyrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound.[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group. |

Application as a Building Block in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.

Role in the Synthesis of Kinase Inhibitors

Many pyrazole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[5] Specifically, derivatives of pyrazole-containing compounds have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[5][6][7]

The general scheme for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is outlined below.

Caption: Synthetic utility of this compound.

Targeted Signaling Pathway: EGFR and VEGFR-2 Inhibition

Derivatives of this compound have been explored as dual inhibitors of EGFR and VEGFR-2. These two receptor tyrosine kinases play pivotal roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[8][9][10] The crosstalk between the EGFR and VEGFR signaling pathways is a key mechanism in cancer progression, making their simultaneous inhibition an attractive therapeutic strategy.[8][11]

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient synthetic protocol, combined with its utility in accessing potent kinase inhibitors, makes it an important tool for medicinal chemists. The ability to generate derivatives that can dually target key signaling pathways like EGFR and VEGFR-2 highlights the importance of this scaffold in the development of next-generation therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyrazole Oligoamides using 5-Nitro-3-pyrazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole oligoamides are a class of synthetic oligomers that have garnered significant interest in the fields of medicinal chemistry and materials science. Their rigid, planar structure, conferred by the pyrazole rings, allows for the formation of well-defined secondary structures, making them attractive scaffolds for the development of protein-protein interaction inhibitors, antimicrobial agents, and novel materials. 5-Nitro-3-pyrazolecarboxylic acid is a key building block in the synthesis of these oligomers. The nitro group serves as a precursor to an amino group, allowing for further functionalization or modulation of the electronic properties of the oligoamide.